molecular formula C24H19N3O3 B2812913 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921530-13-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2812913
CAS RN: 921530-13-4
M. Wt: 397.434
InChI Key: OEAFCOAVBQPGKH-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide” is a compound that has been studied for its anti-proliferative properties . It is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .


Synthesis Analysis

The synthesis of similar compounds involves the use of aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole function is obtained .


Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds involves significant anti-proliferative activity . An in silico docking study was performed against protein tyrosine kinase (PDB ID: 2J5F) to determine the probable mechanism of action of the novel compounds .

Safety and Hazards

The safety and hazards of similar compounds have been studied . These compounds have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal species .

Future Directions

The research on similar compounds has rejuvenated the potentials and importance of small molecular weight ligands for experimental oncology . The compound DSTYR4 displayed the most potent anti-proliferative activity with IC50 values of 2.98 μM against HCT116 cell line and 5.15 μM against H460 cell line .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-2-29-20-13-7-8-15-14-21(30-22(15)20)24(28)27-17-10-4-3-9-16(17)23-25-18-11-5-6-12-19(18)26-23/h3-14H,2H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFCOAVBQPGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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